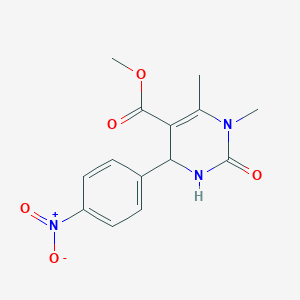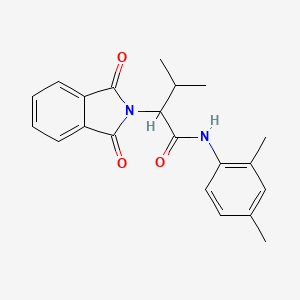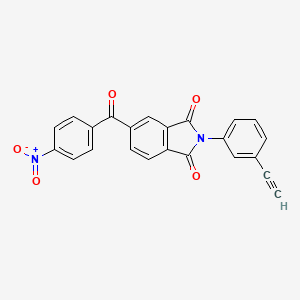
1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic compound belonging to the amphetamine class of drugs. It is a potent stimulant that has been studied for its potential use in scientific research. The purpose of
Mécanisme D'action
The mechanism of action of 4-FMA involves the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation and alertness. It also leads to increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMA include increased dopamine, norepinephrine, and serotonin release in the brain. This leads to increased stimulation, alertness, and euphoria. It also leads to increased heart rate, blood pressure, and body temperature. Long-term use of 4-FMA can lead to neurotoxicity and damage to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-FMA in lab experiments is its potency and selectivity. It has been shown to have similar effects to other amphetamine compounds but with fewer side effects. One limitation is its potential for neurotoxicity and damage to the brain. This can make it difficult to use in long-term studies.
Orientations Futures
The future directions for 4-FMA research include further studies on its potential use as a treatment for ADHD, narcolepsy, and obesity. It also includes studies on its potential as a cognitive enhancer and for its neuroprotective properties. Further studies are needed to determine the long-term effects of 4-FMA use and its potential for addiction. Additionally, research is needed to develop safer and more effective compounds for scientific research purposes.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine is a synthetic compound belonging to the amphetamine class of drugs. It has been studied for its potential use in scientific research and has been shown to have similar effects to other amphetamine compounds. Its mechanism of action involves the release of dopamine, norepinephrine, and serotonin in the brain leading to increased stimulation and alertness. It has advantages and limitations for lab experiments and future directions for research include further studies on its potential use as a treatment for various conditions and for its neuroprotective properties.
Méthodes De Synthèse
The synthesis of 4-FMA involves the reaction between 4-fluoroamphetamine and phenylpropanolamine. This reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-FMA has been studied for its potential use in scientific research. It has been shown to have similar effects to other amphetamine compounds such as methamphetamine and amphetamine. It has been studied for its potential use in the treatment of ADHD, narcolepsy, and obesity. It has also been studied for its potential use as a cognitive enhancer and for its neuroprotective properties.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-17(7-8-18-5-3-2-4-6-18)22-13-15-23(16-14-22)20-11-9-19(21)10-12-20/h2-6,9-12,17H,7-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDARRQFNEBYXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)


![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)

![1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5187129.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5187134.png)
